2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Description
2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a heterocyclic compound featuring a pyrazoline core substituted with a 4-methylphenyl group at position 5 and a thiophene ring at position 2. The ethanone moiety at position 1 is chlorinated, enhancing its reactivity for further derivatization.
Properties
IUPAC Name |
2-chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-11-4-6-12(7-5-11)13-9-14(15-3-2-8-21-15)19(18-13)16(20)10-17/h2-8,14H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOLGWRATCPARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated ketone under acidic or basic conditions.
Introduction of the thiophene ring: This step involves the coupling of the dihydropyrazole intermediate with a thiophene derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring and the dihydropyrazole moiety can be oxidized under suitable conditions, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, and various amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have identified the compound as a potential anticoronaviral agent , demonstrating efficacy against various strains of coronaviruses. Its mechanism appears to involve inhibition of viral replication pathways, making it a candidate for further development in antiviral therapies .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against a range of bacteria and fungi, indicating potential for use in developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values suggest that it could serve as a basis for formulating new treatments for resistant strains of pathogens .
Anticancer Research
Research has indicated that derivatives of this compound may exhibit anticancer properties. Studies involving molecular docking and synthesis of related pyrazolopyrimidine compounds have shown promising results in inhibiting cancer cell proliferation, suggesting avenues for further exploration in cancer therapeutics .
Chemical Synthesis
Reactivity and Synthesis Pathways
The compound can be synthesized through various chemical pathways involving the reaction of thiophene derivatives with pyrazole-based reagents. This versatility allows for modifications that can enhance its biological activity or tailor its physical properties for specific applications .
Functionalization Potential
The presence of reactive chloro and keto groups makes it amenable to functionalization, allowing researchers to create analogs with improved pharmacological profiles or different physicochemical properties. Such modifications are crucial in optimizing the compound's effectiveness and safety profile for therapeutic applications .
Material Science
Polymer Chemistry
In material science, derivatives of this compound have been explored for use in polymer chemistry. The incorporation of thiophene units into polymer matrices can enhance electrical conductivity and thermal stability, making these materials suitable for applications in organic electronics and photovoltaic devices .
Nanotechnology Applications
The unique structural features of 2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone open up possibilities in nanotechnology, particularly in the design of nanoscale materials with tailored properties for drug delivery systems or as components in nanocomposites .
Summary Table of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Medicinal Chemistry | Antiviral agent, Antimicrobial agent | Effective against resistant pathogens |
| Chemical Synthesis | Synthesis pathways, Functionalization | Versatile reactivity enhances applications |
| Material Science | Polymer chemistry, Nanotechnology | Enhances conductivity and stability |
Mechanism of Action
The mechanism of action of 2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.
Comparison with Similar Compounds
2-Chloro-1-[5-(2-furanyl)-4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-1-yl]ethanone
- Structure : Replaces the thiophene ring with a furan group.
- Molecular Formula: C₁₆H₁₅ClN₂O₂ (vs. C₁₆H₁₅ClN₂OS for the thiophene analogue). Melting Point: Not reported, but furan derivatives generally exhibit lower melting points due to reduced π-stacking .
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
- Structure: Substitutes the ethanone group with a benzothiazole ring.
- Key Differences: The benzothiazole moiety introduces rigid planar geometry, enhancing crystallinity (as evidenced by single-crystal X-ray studies) . Pharmacological Activity: Benzothiazole derivatives are noted for antitumor and antidepressant effects, suggesting divergent applications compared to the ethanone-based compound .
Analogues with Varied Aromatic Substituents
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Structure : Incorporates a triazole ring and fluorophenyl groups.
- Key Differences :
- Fluorine substituents enhance lipophilicity and metabolic stability, which may improve bioavailability compared to the methylphenyl group in the target compound .
- Crystallographic Data: Isostructural with triclinic symmetry (P̄1), featuring planar conformations except for one perpendicular fluorophenyl group .
2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one
- Structure: Combines thiadiazole and thiazolidinone rings.
- Key Differences: Thiadiazole-thiazolidinone hybrids exhibit pronounced antimicrobial activity, contrasting with the undefined biological profile of the target compound . Crystallographic Parameters: Mean C–C bond length = 0.008 Å, R factor = 0.068, indicating high structural precision .
Research Findings and Limitations
- Structural Characterization : Crystallographic data for related compounds (e.g., fluorophenyl-thiazole hybrids) were determined using SHELX software, a standard in small-molecule refinement .
Notes
- Structural Insights : The thiophene ring in the target compound likely enhances π-π stacking interactions compared to furan analogues, improving crystallinity .
- Research Gaps : Experimental data on solubility, stability, and bioactivity are absent in the provided evidence, necessitating further studies.
- Methodological Consistency : SHELX remains a critical tool for structural validation, as seen in fluorophenyl-thiazole hybrids .
Biological Activity
2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a chloro group, a methylphenyl group, and a thiophene ring, which contribute to its unique properties. Research has indicated that it may possess significant antimicrobial and anticancer activities, making it a candidate for further investigation in medicinal chemistry.
Synthesis
The synthesis of 2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Chalcone : Reacting 4-methylacetophenone with thiophene-2-carbaldehyde in the presence of a base.
- Cyclization : The intermediate chalcone undergoes cyclization with hydrazine hydrate to form the pyrazoline ring.
- Chlorination : The resultant compound is chlorinated to yield the target molecule.
These processes can be optimized for industrial production, ensuring high yield and purity through controlled reaction conditions and automation .
Antimicrobial Properties
Research has shown that compounds containing pyrazole and thiophene moieties exhibit antimicrobial activity. Specifically, derivatives of pyrazoles have been reported to inhibit various bacterial strains by targeting essential enzymes like FabH, which plays a crucial role in fatty acid biosynthesis . The presence of the thiophene ring in 2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone may enhance its interaction with microbial targets.
Anticancer Activity
The anticancer potential of 2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is supported by studies on similar compounds. For instance:
- Analogous pyrazole derivatives have shown significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and C6 (glioma), with IC50 values indicating effective inhibition of cell proliferation .
Table 1 summarizes the cytotoxic effects of related compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 8.34 | Apoptosis induction |
| Compound B | C6 | 5.13 | Cell cycle arrest |
| 2-Chloro... | TBD | TBD | TBD |
The mechanism by which 2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone exerts its biological effects is still under investigation. However, it is believed to involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors that modulate biological pathways.
- Signal Transduction Modulation : Altering cellular signaling pathways that lead to apoptosis or inhibition of cell growth.
In studies on similar pyrazole compounds, mechanisms such as inhibition of monoamine oxidases and interference with cancer cell survival pathways have been documented .
Case Studies
Recent advancements in drug design highlight the relevance of pyrazole derivatives in pharmacology. For example:
- A study demonstrated that certain pyrazole derivatives exhibited notable anti-inflammatory properties alongside anticancer effects, suggesting a dual therapeutic potential .
- Another research effort focused on synthesizing new derivatives revealed promising results against various cancer cell lines, reinforcing the need for further exploration into the biological activities of compounds like 2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves cyclocondensation of hydrazine derivatives with substituted diketones, followed by halogenation. Key steps include:
- Step 1 : Formation of the dihydropyrazole ring via [3+2] cycloaddition under reflux in ethanol or THF .
- Step 2 : Chlorination using POCl₃ or SOCl₂ at controlled temperatures (60–80°C) to minimize side reactions .
- Optimization : Reaction yields depend on pH (maintained at 5–6 using acetic acid) and stoichiometric ratios of reactants (1:1.2 for hydrazine:diketone) .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Analytical Techniques :
- Spectral Analysis : FT-IR (C=O stretch at ~1680 cm⁻¹, C-Cl at ~750 cm⁻¹), ¹H/¹³C NMR (thiophene protons at δ 6.8–7.2 ppm, dihydropyrazole CH₂ at δ 3.5–4.0 ppm) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>95%) .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound, and what contradictions might arise between computational and experimental results?
- Approach :
- Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, given the structural similarity to bioactive dihydropyrazoles .
- Software : Use AutoDock Vina with force fields (e.g., AMBER) to simulate ligand-protein interactions.
- Validation : Compare docking scores (e.g., binding energy < −7 kcal/mol) with in vitro assays (e.g., IC₅₀ values).
- Contradictions : Poor solubility (logP > 3) may reduce experimental efficacy despite strong docking predictions .
Q. How should researchers interpret crystallography data for this compound, and what structural parameters are critical for bioactivity?
- Crystallography Protocol :
- Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 298 K .
- Key Parameters :
- Dihedral Angles : Between thiophene and dihydropyrazole rings (e.g., 15–25° for optimal π-π stacking) .
- Hydrogen Bonding : N–H···O interactions (2.8–3.2 Å) stabilize the crystal lattice and influence solubility .
Q. What strategies resolve discrepancies in biological activity across derivatives of this compound?
- Case Study : If a derivative shows high cytotoxicity but low antimicrobial activity:
- Hypothesis Testing : Modify the 4-methylphenyl group to a polar substituent (e.g., -OH) to enhance water solubility .
- Experimental Design :
- Parallel Synthesis : Prepare 10–15 analogs with varied substituents .
- Dose-Response Assays : Use MTT (cytotoxicity) and MIC (antimicrobial) tests to quantify activity shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
